molecular formula C13H16N2O3 B11604357 5,5-Dimethyl-2-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione

5,5-Dimethyl-2-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B11604357
M. Wt: 248.28 g/mol
InChI Key: BYWYNHQUYBLCKC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound featuring a cyclohexane ring substituted with dimethyl groups and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through a metal-free cycloaddition reaction, which is eco-friendly and aligns with green chemistry principles .

Industrial Production Methods

Industrial production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. The use of transition metal catalysts such as palladium or ruthenium can facilitate the formation of the oxazole ring through cycloaddition reactions . Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5,5-Dimethyl-2-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with molecular targets through its oxazole moiety. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules, influencing various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

5,5-Dimethyl-2-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both cyclohexane and oxazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C13H16N2O3/c1-8-4-12(15-18-8)14-7-9-10(16)5-13(2,3)6-11(9)17/h4,7,16H,5-6H2,1-3H3

InChI Key

BYWYNHQUYBLCKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N=CC2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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